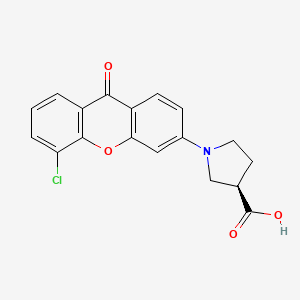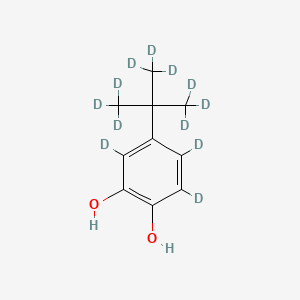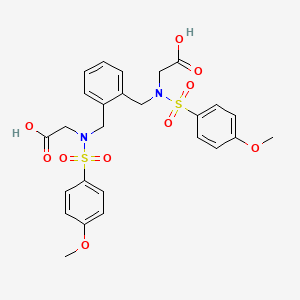
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-9H-purin-2-amine is a synthetic nucleoside analog. This compound is notable for its antiviral properties and is used in various biomedical applications, particularly in the treatment of viral infections such as hepatitis B and C, HIV, and herpes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-9H-purin-2-amine typically involves the fluorination of a ribofuranosyl precursor followed by the attachment of the purine base. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-9H-purin-2-amine is extensively used in scientific research due to its antiviral properties. It is employed in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving DNA and RNA synthesis and repair.
Medicine: As an antiviral agent in the treatment of hepatitis B and C, HIV, and herpes.
Industry: In the production of antiviral drugs and diagnostic reagents.
Mechanism of Action
The compound exerts its effects by selectively inhibiting viral replication. It interacts with viral enzymes, preventing the synthesis of viral DNA and RNA. This inhibition is achieved through the incorporation of the compound into the viral genome, leading to chain termination and the inability of the virus to replicate.
Comparison with Similar Compounds
Similar Compounds
- 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine
- 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-methyl-9H-purine
Uniqueness
Compared to similar compounds, 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-9H-purin-2-amine stands out due to its high efficacy in inhibiting a broad spectrum of viral infections. Its unique fluorine substitution enhances its stability and bioavailability, making it a potent antiviral agent.
Properties
Molecular Formula |
C10H12FN5O3 |
|---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(2-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-6-5(2-17)19-9(7(6)18)16-3-14-4-1-13-10(12)15-8(4)16/h1,3,5-7,9,17-18H,2H2,(H2,12,13,15)/t5-,6?,7+,9-/m1/s1 |
InChI Key |
SARAHSXQPRQRAM-AOXOCZDOSA-N |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)F)O |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


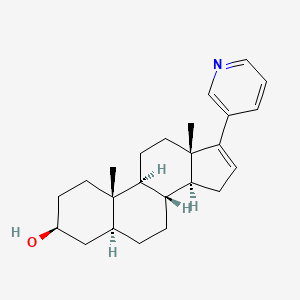

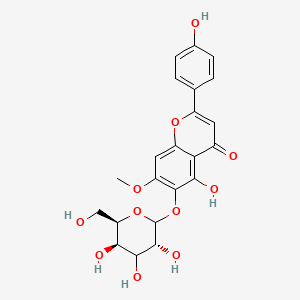
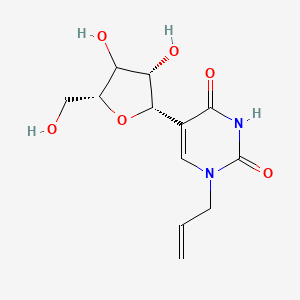
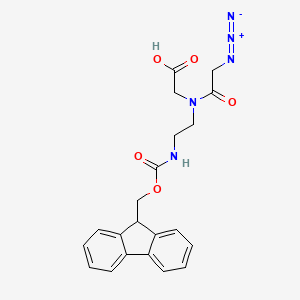
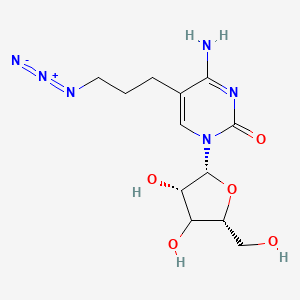
![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)
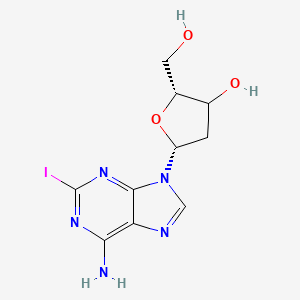
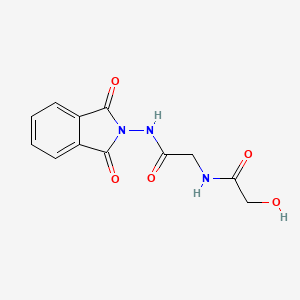
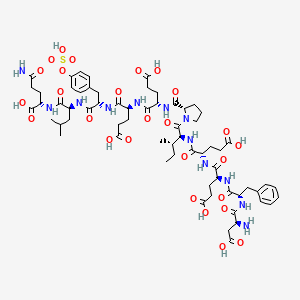
![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
